molecular formula C8H12N2O2S B1478106 Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate CAS No. 1803585-37-6

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

Cat. No.: B1478106
CAS No.: 1803585-37-6
M. Wt: 200.26 g/mol
InChI Key: VPDPRKSBSOSNEO-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a chemical compound with the molecular formula C 8 H 12 N 2 O 2 S and a CAS Registry Number of 1803585-37-6 . Its molecular structure features a 2-aminothiazole ring, a versatile heterocycle known for its significant aromaticity and presence in numerous bioactive molecules . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery. Compounds containing this moiety demonstrate a wide spectrum of biological activities, serving as key intermediates in the synthesis of pharmaceutical agents . Research into 2-aminothiazole derivatives has shown their potential as anticancer agents, antimicrobials, anti-inflammatories, and anticonvulsants . This specific derivative, with its ester functional group, offers a valuable synthetic handle for further chemical modifications and structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,6(11)12-3)5-4-13-7(9)10-5/h4H,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDPRKSBSOSNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-37-6
Record name methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
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Biological Activity

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate (CAS No. 1803585-37-6) is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, making it a candidate for further research in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂N₂O₂S
  • Molecular Weight : 200.26 g/mol
  • Structure : The compound features a thiazole ring, which is known for its importance in various biological applications.

Antimicrobial Properties

Research has indicated that methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaLow
FungiMinimal

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes crucial for metabolic processes. For instance, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, which may contribute to its potential as an antidiabetic agent. This inhibition can lead to reduced glucose absorption in the intestines.

Cellular Effects

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate influences cellular functions by modulating signaling pathways and gene expression. Notably, it has been reported to induce apoptosis in cancer cells through the activation of specific pathways such as the mitochondrial pathway of apoptosis.

The biological effects of methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate are attributed to its interactions with biomolecules:

  • Enzyme Binding : The compound binds to the active sites of enzymes like α-glucosidase, inhibiting their catalytic activity.
  • Receptor Interaction : It may interact with cell surface receptors, altering downstream signaling pathways that lead to apoptosis in cancer cells.
  • Gene Expression Modulation : The compound can affect transcription factors that regulate gene expression related to cell survival and proliferation.

Study on Anticancer Activity

A recent study investigated the anticancer properties of methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Results Summary:

Cell LineIC50 (µM)Mechanism of Action
HeLa12Induction of apoptosis
MCF-715Cell cycle arrest at G2/M
A54910Mitochondrial dysfunction

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards normal cells compared to cancerous cells, highlighting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiazole derivatives, focusing on functional groups, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Activities Source
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride C₆H₉ClN₂O₂S 208.66 Amino thiazole, ester, chloride Intermediate in cephalosporin synthesis
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₉N₂O₂S 185.22 Amino thiazole, ethyl ester Precursor for hydrazide derivatives
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate C₉H₁₁N₃O₅S 273.27 Amino thiazole, methoxyimino, ester Cephalosporin intermediate; improved stability via imino group
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol derivatives C₁₆H₁₇N₅O₂S₂ 375–389 Amino thiazole, oxadiazole, thiol Antimicrobial, anticancer activities
Target: Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate C₇H₁₀N₂O₂S ~186.23* Amino thiazole, branched methyl ester Hypothesized enhanced lipophilicity; potential antibiotic activity N/A

*Calculated based on structural analogy.

Key Findings:

Ester Chain Modifications: The methylpropanoate group in the target compound introduces branching, likely increasing lipophilicity compared to linear esters like ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate . This may improve bioavailability but reduce aqueous solubility. The methoxyimino group in (2Z)-methyl derivatives enhances stability by resisting enzymatic hydrolysis, a feature absent in the target compound .

Heterocyclic Additions: Bi-heterocyclic derivatives (e.g., oxadiazole-thiol compounds) exhibit broader bioactivity (antimicrobial, anticancer) due to synergistic interactions between heterocycles .

Crystallographic Insights: Crystal structures of related thiazole esters (e.g., ) reveal intermolecular N–H···O/N hydrogen bonds stabilizing the lattice. The methylpropanoate’s steric bulk may disrupt these interactions, lowering melting points compared to linear analogs .

Biological Activity: Amino-thiazole esters are precursors for cephalosporins, suggesting the target compound could serve a similar role. However, substituents like methoxyimino or oxadiazole-thiol groups in analogs enhance target specificity and potency .

Preparation Methods

Preparation via Alkolysis of Mica Ester

One documented method involves the alkolysis of a mica ester precursor, specifically S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxy-carbonylmethoxyimino-thioacetate. The process is as follows:

  • Starting Material: Mica ester (1.0 g, 2.195 mmol) is suspended in methanol (10 mL).
  • Reaction Conditions: The suspension is heated and stirred at a controlled pH of 6.5 for 15 minutes.
  • Crystallization: After heating, the solution is allowed to cool to room temperature, leading to the formation of light yellow crystals over 3 days.

This method yields the title compound as crystalline material suitable for further characterization. The reaction exploits the methanolysis of the ester moiety under mild acidic conditions, facilitating the formation of the methyl ester derivative with the 2-amino-1,3-thiazol-4-yl substituent intact.

Parameter Details
Starting Material S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxy-carbonylmethoxyimino-thioacetate
Solvent Methanol (10 mL)
Temperature Heated (exact temperature not specified)
pH 6.5
Reaction Time 15 minutes stirring + 3 days crystallization
Product Appearance Light yellow crystals

Synthetic Route Involving Thiazole Ring Formation and Amino Acid Coupling

Another approach to synthesizing methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate involves multi-step organic synthesis focusing on:

  • Thiazole Ring Construction: The thiazole ring is typically formed via cyclization reactions involving thioamide and α-haloketone precursors under acidic conditions.
  • Methylation at the 2-Position: Functionalization of the thiazole ring with a methyl group at the 2-position is achieved using methylating agents such as methyl iodide.
  • Coupling with Amino Acid Derivative: The thiazole derivative is then coupled with an amino acid, such as alanine, using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of bases like triethylamine to yield the methyl ester of the amino acid-thiazole conjugate.

This method allows for precise control over stereochemistry and functional group placement, making it suitable for producing chiral amino acid derivatives with thiazole substituents.

Step Reaction Details
Thiazole ring formation Cyclization of thioamide + α-haloketone under acidic conditions
Methylation Use of methyl iodide or equivalent methylating agent
Coupling Reaction with alanine using EDCI and triethylamine
Purification Recrystallization or chromatography

Summary Table of Preparation Methods

Method Key Reaction Type Starting Materials Conditions Product Form Reference
Alkolysis of mica ester Methanolysis of ester S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxy-carbonylmethoxyimino-thioacetate Methanol, pH 6.5, heated, 15 min stirring + 3 days crystallization Light yellow crystals
Thiazole ring formation + coupling Cyclization, methylation, coupling Thioamide, α-haloketone, alanine, methyl iodide, EDCI, triethylamine Acidic conditions, methylation, coupling reagents Purified methyl ester derivative
Industrial intermediate synthesis Protection/deprotection, solvent-based reactions Various thiazole intermediates Controlled temperature, solvents like DMAc, DMF Isolated intermediates

Research Findings and Notes on Preparation

  • The alkolysis method provides a straightforward route to the methyl ester from a complex ester precursor, emphasizing mild conditions to preserve the amino-thiazole functionality.
  • The multi-step synthetic route allows for structural modifications and stereochemical control, which is crucial for biological activity optimization.
  • Industrial processes often adapt these laboratory methods with additional purification and protection strategies to scale up production efficiently.
  • The choice of solvents, pH, and temperature are critical parameters influencing yield and purity.
  • Crystallization from methanol is a common purification step, yielding well-defined crystalline products suitable for structural analysis.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves thiazole ring formation via cyclization of thiourea derivatives with α-haloketones or α,β-diketones. For example, analogous compounds like 3-((4-methylthiazol-2-yl)amino)propanoic acid derivatives are synthesized by reacting thiourea with 3-chloropentane-2,4-dione under reflux in acetone, followed by purification via recrystallization (e.g., methanol or ethanol) . Optimization may include adjusting stoichiometry, solvent polarity (e.g., acetone vs. acetonitrile), and reaction time to improve yield and reduce by-products. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :
  • 1H/13C NMR : The thiazole ring protons (δ 6.8–7.5 ppm for H-5) and methylpropanoate ester (δ 3.6–3.8 ppm for OCH3) are diagnostic. The 2-amino group on the thiazole may show broad singlet peaks at δ 5.5–6.0 ppm .
  • IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and thiazole C=N (~1640 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]+ should align with the molecular formula (C8H11N2O2S), with fragmentation patterns indicating loss of COOCH3 or the thiazole moiety .

Q. How can researchers confirm the stereochemical configuration and crystal packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELX are used for structure refinement, with attention to hydrogen bonding (e.g., N–H···O interactions between the amino group and ester carbonyl). For example, the related compound (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate was resolved in space group P21/c, revealing C–H···π interactions critical for crystal stability . Pre-experimental screening of crystallization solvents (e.g., methanol/water mixtures) is recommended to obtain high-quality crystals.

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for this compound, particularly when dealing with disordered solvent molecules or twinning?

  • Methodological Answer : Disordered solvent molecules (e.g., residual methanol) can be modeled using SQUEEZE in PLATON or masked during refinement in SHELXL . For twinned crystals (common in monoclinic systems), the HKLF 5 format in SHELXL allows for twin-law refinement. In the nickel(II) complex of a structurally similar thiazole derivative, twinning was resolved using a BASF parameter of 0.25, improving R1 from >0.1 to <0.05 . Always validate structures with checkCIF to flag outliers in bond lengths/angles .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound, and can graph set analysis predict its solid-state behavior?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R22(8)R_2^2(8) (dimeric rings) or C(4)C(4) (chains). For example, in related thiazole esters, N–H···O bonds form C(4)C(4) chains along the [001] axis, while weaker C–H···O interactions stabilize 3D packing . Computational tools like Mercury can visualize these networks, aiding in crystal engineering for co-crystal or polymorph design.

Q. What strategies are recommended to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid ester hydrolysis, which may reduce in vivo efficacy .
  • Solubility/Permeability : Use shake-flask assays (pH 7.4 buffer) and Caco-2 cell models to evaluate bioavailability limitations. Structural analogs with logP >3 often show poor aqueous solubility .
  • Target Engagement : Employ SPR or ITC to confirm direct binding to biological targets (e.g., kinases), as off-target effects may skew in vivo results .

Q. How can researchers leverage the 2-amino-1,3-thiazole moiety to design derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Ester Bioisosteres : Replace the methylpropanoate with amides (e.g., propionamide) to resist esterase-mediated hydrolysis, as seen in cephalosporin derivatives .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –Cl, –F) at the thiazole 4-position to enhance metabolic stability. For instance, 4-(4-chlorophenyl)-thiazole analogs showed prolonged half-lives in pharmacokinetic studies .
  • Prodrug Strategies : Mask the amino group as a Boc-protected intermediate, which is cleaved in vivo to release the active compound .

Q. What experimental and computational approaches are critical for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC-MS; ester hydrolysis is typically the primary pathway .
  • DFT Calculations : Use Gaussian or ORCA to model hydrolysis transition states. The methylpropanoate ester’s LUMO energy correlates with susceptibility to nucleophilic attack .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

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